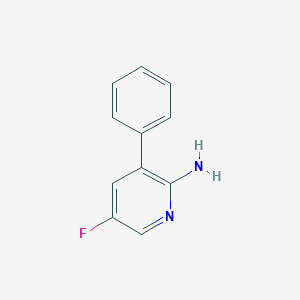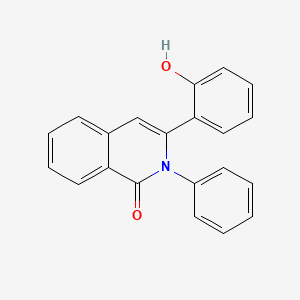
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both hydroxyphenyl and phenylisoquinolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with aniline derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as iron(III) chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolinones, and various substituted phenylisoquinolinones .
Scientific Research Applications
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of UV-resistant materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with cellular components, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties.
2-(2-Hydroxyphenyl)benzimidazole: Used in fluorescent probes.
3-(2-Hydroxyphenyl)quinolines: Studied for their unique photophysical properties.
Uniqueness
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one stands out due to its combined structural features of hydroxyphenyl and phenylisoquinolinone, which confer unique chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
Properties
CAS No. |
143882-38-6 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C21H15NO2/c23-20-13-7-6-12-18(20)19-14-15-8-4-5-11-17(15)21(24)22(19)16-9-2-1-3-10-16/h1-14,23H |
InChI Key |
PIGAFLCMOHQEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


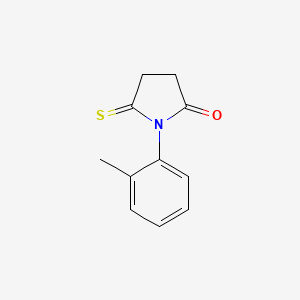
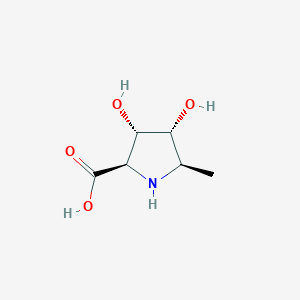
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
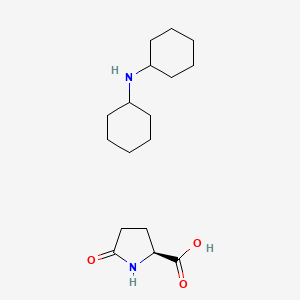

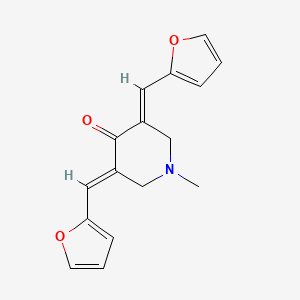
![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
